molecular formula C21H21FN2O B5490243 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile

2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile

Cat. No. B5490243
M. Wt: 336.4 g/mol
InChI Key: GXKIKSJMANOCSW-UHFFFAOYSA-N
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Description

The compound appears to contain a benzonitrile group, a fluorophenyl group, and a piperidinyl group . Benzonitrile is a simple aromatic compound with a cyano group attached to a benzene ring . Fluorophenyl refers to a phenyl group (a benzene ring) with a fluorine atom attached, and piperidinyl refers to a derivative of piperidine, a common organic compound with a six-membered ring containing one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups (benzonitrile, fluorophenyl, and piperidinyl). Unfortunately, without more specific information or a detailed reference, it’s challenging to provide an accurate molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the specific structure and functional groups of the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target within a biological system. Without more information, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, benzonitrile is considered a hazardous substance, with risks including skin and eye irritation, and respiratory irritation .

Future Directions

The future directions for a compound like this would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-[3-[2-(2-fluorophenyl)ethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O/c22-20-10-4-2-7-17(20)12-11-16-6-5-13-24(15-16)21(25)19-9-3-1-8-18(19)14-23/h1-4,7-10,16H,5-6,11-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKIKSJMANOCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2C#N)CCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[2-(2-Fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile

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